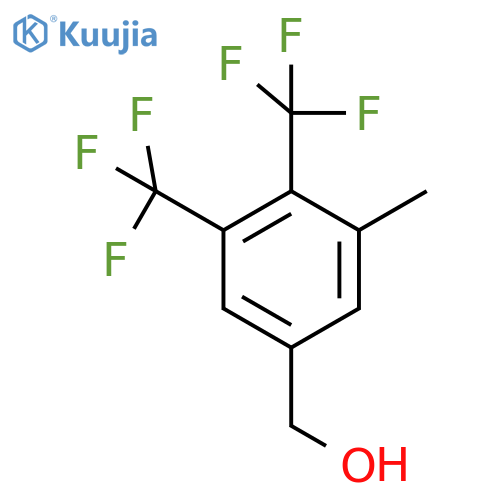Cas no 1806836-43-0 (3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol)

1806836-43-0 structure
商品名:3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol
CAS番号:1806836-43-0
MF:C10H8F6O
メガワット:258.16034412384
CID:4963546
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol 化学的及び物理的性質
名前と識別子
-
- 3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol
-
- インチ: 1S/C10H8F6O/c1-5-2-6(4-17)3-7(9(11,12)13)8(5)10(14,15)16/h2-3,17H,4H2,1H3
- InChIKey: BYBWWEZYTQDZNM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C)=CC(CO)=CC=1C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 258.04793385 g/mol
- どういたいしつりょう: 258.04793385 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2
- ぶんしりょう: 258.16
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001766-1g |
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol |
1806836-43-0 | 97% | 1g |
1,549.60 USD | 2021-06-22 |
3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol 関連文献
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1806836-43-0 (3,4-Bis(trifluoromethyl)-5-methylbenzyl alcohol) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
